
Propanal, 2-cyclopropylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-cyclopropylidene-: is an organic compound characterized by the presence of a cyclopropylidene group attached to a propanal molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanal, 2-cyclopropylidene- can be synthesized through various methods. One common approach involves the reaction of propanal with cyclopropylidene intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of propanal, 2-cyclopropylidene- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The production methods are designed to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Propanal, 2-cyclopropylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may require the use of halogenating agents or other specific reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Propanal, 2-cyclopropylidene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways involving aldehydes and cyclopropylidene groups.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceutical agents. Its reactivity and structural features make it a valuable component in drug development.
Industry: In industrial applications, propanal, 2-cyclopropylidene- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which propanal, 2-cyclopropylidene- exerts its effects involves interactions with specific molecular targets. The compound’s cyclopropylidene group can participate in various chemical reactions, influencing the behavior of the molecule. The pathways involved may include nucleophilic addition, electrophilic substitution, and other reaction mechanisms.
Comparaison Avec Des Composés Similaires
Cyclopropanone: Another compound with a cyclopropylidene group, known for its reactivity and unique properties.
Cyclopropenone: Similar in structure but with different reactivity and applications.
Propanal: The parent compound, which lacks the cyclopropylidene group but shares some chemical properties.
Uniqueness: Propanal, 2-cyclopropylidene- is unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
65145-46-2 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2-cyclopropylidenepropanal |
InChI |
InChI=1S/C6H8O/c1-5(4-7)6-2-3-6/h4H,2-3H2,1H3 |
Clé InChI |
VLHCVRUFEWSHFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


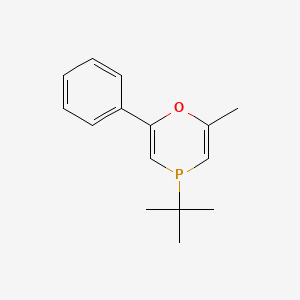
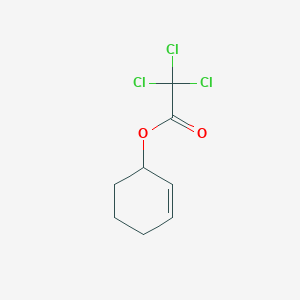
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
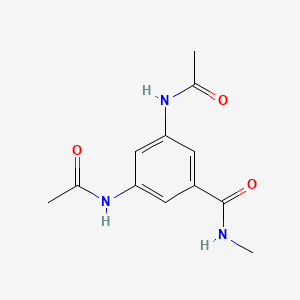
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
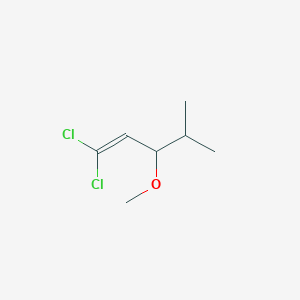
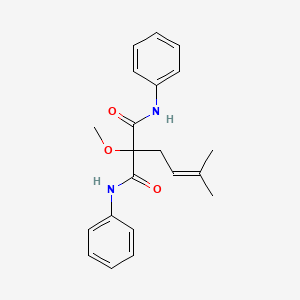
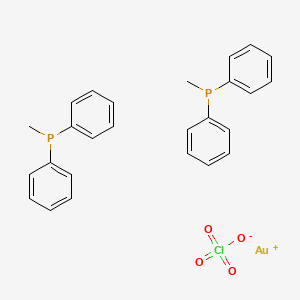
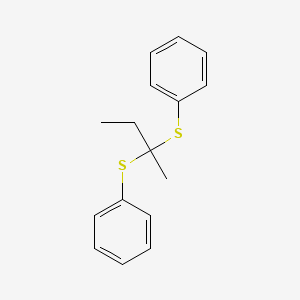

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
